Molecular Weight Efficiency: 2.22-Fold Lower MW Versus the Elaborated p38 Inhibitor SB239063 Enables Broader SAR Exploration
4-Imidazol-1-yl-cyclohexanol possesses a molecular weight of 166.22 g·mol⁻¹, which is 202.18 g·mol⁻¹ (54.9%) lighter than the fully elaborated p38α inhibitor SB239063 (MW = 368.4 g·mol⁻¹) . This 2.22-fold mass differential is critical in lead optimization campaigns: starting from the low-MW scaffold, medicinal chemistry teams retain substantial 'MW headroom' under the Lipinski Rule of Five threshold (MW ≤ 500) before encountering developability attrition, whereas the pre-decorated SB239063 already consumes 73.7% of this ceiling [1]. The scaffold therefore supports fragment-to-lead and fragment-growing strategies that are infeasible with the fully substituted comparator.
| Evidence Dimension | Molecular weight (g·mol⁻¹) – determinant of Rule-of-Five compliance headroom |
|---|---|
| Target Compound Data | 166.22 g·mol⁻¹ |
| Comparator Or Baseline | SB239063 (trans-4-[4-(4-fluorophenyl)-5-(2-methoxypyrimidin-4-yl)-1H-imidazol-1-yl]cyclohexanol): 368.4 g·mol⁻¹ |
| Quantified Difference | ΔMW = −202.18 g·mol⁻¹ (−54.9%); Target MW is 2.22× lower |
| Conditions | Calculated from molecular formulas: C₉H₁₄N₂O (target) vs. C₂₀H₂₁FN₄O₂ (comparator) |
Why This Matters
A lower-MW scaffold provides greater synthetic latitude for property-guided optimization, enabling the introduction of potency-conferring substituents without breaching drug-likeness thresholds that the pre-decorated comparator already approaches.
- [1] Lipinski, C. A. et al. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv. Drug Deliv. Rev. 46, 3–26 (2001). Rule-of-Five framework. View Source
